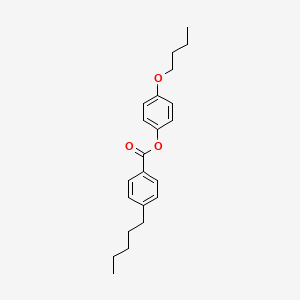

4-Butoxyphenyl 4-Pentylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-butoxyphenyl) 4-pentylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O3/c1-3-5-7-8-18-9-11-19(12-10-18)22(23)25-21-15-13-20(14-16-21)24-17-6-4-2/h9-16H,3-8,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJYVZMFIRFBCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659942 | |

| Record name | 4-Butoxyphenyl 4-pentylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51128-24-6 | |

| Record name | 4-Butoxyphenyl 4-pentylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Butoxyphenyl 4-Pentylbenzoate chemical structure and properties

An In-depth Technical Guide to 4-Butoxyphenyl 4-Pentylbenzoate

Introduction

This compound is a chemical compound belonging to the phenyl benzoate class of molecules. These compounds are of significant interest to the scientific community, particularly in the field of materials science, due to their potential to exhibit liquid crystalline properties. The elongated, rigid molecular structure conferred by the interconnected phenyl rings, combined with flexible alkyl and alkoxy chains, is a hallmark of calamitic (rod-shaped) liquid crystals. Understanding the synthesis, structure, and physicochemical properties of this specific molecule is crucial for researchers exploring new materials for applications in optical electronics, most notably in liquid-crystal displays (LCDs).[1][2]

This guide serves as a technical resource for researchers, chemists, and materials scientists. It provides a comprehensive overview of the molecule's structure, properties, a validated synthesis protocol, characterization methodologies, and safety considerations, grounded in established chemical principles and supported by authoritative data.

Chemical Structure and Nomenclature

The molecular architecture of this compound consists of a central biphenyl core linked by an ester group. A pentyl group (a five-carbon chain) is attached to one phenyl ring, and a butoxy group (a four-carbon chain with an oxygen linker) is attached to the other. This arrangement imparts the rod-like shape essential for liquid crystal behavior.

Systematic Identification:

-

IUPAC Name: (4-butoxyphenyl) 4-pentylbenzoate[3]

-

Canonical SMILES: CCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCC[4]

-

InChI Key: LEJYVZMFIRFBCQ-UHFFFAOYSA-N[3]

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties is presented below. These values are critical for designing experiments, predicting behavior in mixtures, and ensuring proper handling and storage.

| Property | Value | Source |

| Molecular Weight | 340.46 g/mol | [5] |

| Monoisotopic Mass | 340.20386 Da | [3] |

| Appearance | White powder/crystals (predicted) | [1] |

| Purity | >98% (typical for commercial samples) | [1] |

| Storage | Sealed in a dry place at room temperature | [5] |

| Predicted Density | 1.002 ± 0.06 g/cm³ | [6] |

| Predicted Boiling Point | 459.8 ± 34.0 °C | [6] |

Synthesis and Purification Protocol

The synthesis of this compound is most effectively achieved via an esterification reaction between 4-pentylbenzoic acid and 4-butoxyphenol. The following protocol outlines a standard laboratory procedure using a carbodiimide coupling agent, which proceeds under mild conditions with high yields.

Causality of Experimental Choices:

-

Reagents: 4-Pentylbenzoyl chloride (or 4-pentylbenzoic acid) and 4-butoxyphenol are the foundational building blocks. Using the acid with DCC and DMAP (Steglich esterification) avoids the harsh conditions of acid chloride formation and provides a high-yield, one-pot reaction.

-

Solvent: Dichloromethane (DCM) is an excellent choice as it is relatively inert and dissolves the reactants and coupling agents well, but the byproduct dicyclohexylurea (DCU) is insoluble, allowing for easy removal by filtration.

-

Catalyst: 4-(Dimethylamino)pyridine (DMAP) is a highly effective acylation catalyst that significantly accelerates the reaction rate.

-

Purification: The crude product will contain unreacted starting materials and byproducts. Filtration removes the DCU precipitate. A subsequent aqueous wash removes any water-soluble impurities. Column chromatography is essential for separating the desired ester from non-polar and slightly more polar impurities. Finally, recrystallization from a suitable solvent system (e.g., ethanol/hexane) is the definitive step to obtain a highly pure, crystalline product, which is critical for studying its liquid crystalline phases.

Step-by-Step Methodology

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4-pentylbenzoic acid and 1.1 equivalents of 4-butoxyphenol in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Catalyst Addition: Add 0.1 equivalents of 4-(Dimethylamino)pyridine (DMAP) to the solution with stirring.

-

Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of 1.2 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) in anhydrous DCM.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours). A white precipitate of dicyclohexylurea (DCU) will form.

-

Workup - Filtration: Filter the reaction mixture through a Celite pad to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

-

Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification - Chromatography: Purify the resulting crude oil/solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Purification - Recrystallization: Recrystallize the purified product from a suitable solvent, such as ethanol or a hexane/ethanol mixture, to yield pure this compound as a white solid.

-

Validation: Confirm the structure and purity of the final product using the characterization techniques described in the following section.

Caption: Workflow for the synthesis and purification of the target compound.

Spectroscopic and Thermal Characterization

Confirming the identity, purity, and thermal properties of the synthesized compound is a non-negotiable step. A multi-technique approach ensures a self-validating system where each analysis provides complementary information.

Caption: A logical workflow for the comprehensive characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the 6.8-8.2 ppm range), the triplet for the -OCH₂- protons of the butoxy group (around 4.0 ppm), the triplet for the benzylic -CH₂- protons of the pentyl group (around 2.7 ppm), and a series of multiplets for the aliphatic protons of both chains (0.9-1.8 ppm). Integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of 22 distinct carbon environments. Key signals include the ester carbonyl carbon (around 165 ppm), aromatic carbons (115-160 ppm), and aliphatic carbons of the two chains (14-70 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum provides definitive evidence of the key functional groups.

-

~2850-3000 cm⁻¹: C-H stretching vibrations from the aliphatic pentyl and butoxy groups.

-

~1735 cm⁻¹: A strong, sharp absorption band characteristic of the C=O (ester) stretching vibration.[7]

-

~1600 cm⁻¹ and ~1500 cm⁻¹: C=C stretching vibrations within the aromatic rings.

-

~1250 cm⁻¹ and ~1100 cm⁻¹: C-O stretching vibrations of the ester and ether linkages.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can verify the elemental formula (C₂₂H₂₈O₃).

-

Molecular Ion Peak: The expected monoisotopic mass is 340.20386 Da.[3]

-

Adducts: In electrospray ionization (ESI), common adducts would be observed:

-

Fragmentation: Under electron ionization (EI), characteristic fragmentation would involve cleavage on either side of the ester linkage, yielding acylium ions or fragments corresponding to the phenol moiety.

Thermal Analysis

-

Differential Scanning Calorimetry (DSC): DSC is the primary tool for investigating the liquid crystalline behavior of the material.[8][9][10] A typical DSC thermogram, obtained by heating and cooling the sample at a controlled rate (e.g., 10 °C/min), would reveal endothermic peaks corresponding to phase transitions. For a nematic liquid crystal, one would expect to observe a peak for the crystal-to-nematic transition (melting point) and a second, smaller peak for the nematic-to-isotropic liquid transition (clearing point).[11]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis is crucial for determining the thermal stability and decomposition temperature of the compound, defining its operational limits for any potential application.

Liquid Crystal Properties

The defining characteristic of molecules like this compound is their ability to form mesophases—states of matter intermediate between a crystalline solid and an isotropic liquid. Due to its rigid, elongated core and flexible terminal chains, this compound is expected to exhibit a nematic liquid crystal phase .[1][2]

In the nematic phase, the molecules lose the positional order of a crystal but maintain a degree of long-range orientational order, tending to align along a common axis known as the director.[12] This anisotropy is responsible for the unique optical properties of liquid crystals. The transition from the ordered crystalline state to the nematic state occurs at the melting point, and the transition from the nematic phase to the disordered isotropic liquid occurs at the clearing point. These transition temperatures are critical parameters that define the useful operating range of the liquid crystal.[13]

Applications

The primary application for nematic liquid crystals like this compound is in electro-optical devices.[1]

-

Liquid Crystal Displays (LCDs): The ability to control the alignment of the liquid crystal molecules with an external electric field is the fundamental principle behind LCD technology. By switching the voltage across a thin film of the material, the light-transmitting properties can be altered, creating the pixels of a display.[2]

-

Smart Windows: Polymer-dispersed liquid crystal (PDLC) films can be switched between transparent and opaque states, offering applications in privacy glass and energy-efficient windows.[14]

-

Research: This compound serves as a model system for fundamental studies into phase transitions, molecular ordering, and the structure-property relationships of liquid crystals.[2]

Safety and Handling

As a research chemical, this compound must be handled with appropriate care, following standard laboratory safety protocols.

-

GHS Hazard Classification:

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage:

Conclusion

This compound is a well-defined organic molecule with significant potential as a nematic liquid crystal. Its properties are dictated by its distinct molecular architecture, featuring a rigid aromatic core and flexible aliphatic tails. Through established synthetic protocols, its high-purity form can be reliably produced. Comprehensive characterization via spectroscopic and thermal analysis is essential to validate its structure and elucidate its mesophase behavior. The insights gained from studying this and related phenyl benzoate compounds continue to drive innovation in materials science, particularly for advanced display technologies and optical materials.

References

-

PubChemLite. This compound (C22H28O3). [Link]

-

Wikipedia. 4-Cyano-4'-pentylbiphenyl. [Link]

-

ResearchGate. Molecular representation of the 4-Cyano-4'-pentylbiphenyl (5CB) and its.... [Link]

-

PubChem. 4-Pentylphenyl 4-pentylbenzoate | C23H30O2. [Link]

-

ResearchGate. (PDF) IR spectroscopic studies on the transmission of substituent effects.... [Link]

-

ResearchGate. Thermogravemetric analysis and DSC graph of benzoic acid.... [Link]

-

Chemistry Stack Exchange. Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. [Link]

-

NIST WebBook. Benzoic acid, 4-(phenylazo)-. [Link]

-

ResearchGate. Differential scanning calorimetry (DSC) thermograms of supramolecular.... [Link]

-

Chalmers ODR. Application of amorphous classification system and glass forming ability. [Link]

-

ResearchGate. Structure and Conformational Mobility of 4′-Pentyl‐4‐Cyanobiphenyl from IR Spectroscopic Data. [Link]

-

MDPI. Synthesis and Matrix Properties of α-Cyano-5-phenyl-2,4-pentadienic Acid (CPPA).... [Link]

-

PubMed. Differential scanning calorimetry and scanning thermal microscopy analysis of pharmaceutical materials. [Link]

-

MDPI. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. [Link]

-

ResearchGate. PAS-IR spectra of compounds A-D in the solid state in the range of hydroxyl stretching vibrations.... [Link]

-

ResearchGate. Phase Transformations And Dynamics Of 4-Cyano-4′-Pentylbiphenyl (5cb) By Nuclear Magnetic Resonance.... [Link]

-

NIH. Optimization of 4-Cyano-4'-pentylbiphenyl Liquid Crystal Dispersed with Photopolymer.... [Link]

-

Cole-Parmer. Material Safety Data Sheet. [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. Buy 4-Pentylphenyl-4-pentylbenzoate [smolecule.com]

- 3. PubChemLite - this compound (C22H28O3) [pubchemlite.lcsb.uni.lu]

- 4. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]

- 5. 51128-24-6|this compound|BLD Pharm [bldpharm.com]

- 6. 74305-48-9 CAS MSDS (4-PENTYLPHENYL 4-PENTYLBENZOATE, 97) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Differential scanning calorimetry and scanning thermal microscopy analysis of pharmaceutical materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]

- 14. Optimization of 4-Cyano-4’-pentylbiphenyl Liquid Crystal Dispersed with Photopolymer: Application Towards Smart Windows and Aerospace Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. downloads.ossila.com [downloads.ossila.com]

An In-depth Technical Guide to (4-butoxyphenyl) 4-pentylbenzoate for Advanced Research Applications

This guide provides a comprehensive technical overview of (4-butoxyphenyl) 4-pentylbenzoate, a liquid crystal forming ester, tailored for researchers, scientists, and professionals in drug development and materials science. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and applicable understanding of the compound's synthesis, characterization, and handling.

Introduction and Scientific Context

(4-butoxyphenyl) 4-pentylbenzoate (CAS No. 51128-24-6) is a calamitic (rod-shaped) thermotropic liquid crystal.[1] Its molecular structure, featuring a rigid core of two phenyl rings linked by an ester group and flexible alkyl and alkoxy chains at its termini, is archetypal for inducing mesophase behavior. The arrangement of a polar ester linkage and non-polar hydrocarbon chains imparts the molecule with the necessary anisotropy of shape and polarizability to form liquid crystalline phases, most notably the nematic phase, upon melting.[1] Understanding the synthesis and physicochemical properties of such molecules is paramount for the rational design of liquid crystal mixtures for applications in display technologies, optical switching, and as anisotropic solvents in chemical reactions.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of (4-butoxyphenyl) 4-pentylbenzoate is critical for its application and handling. These properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (4-butoxyphenyl) 4-pentylbenzoate | PubChem |

| CAS Number | 51128-24-6 | Alfa Chemistry[2] |

| Molecular Formula | C22H28O3 | PubChemLite[3] |

| Molecular Weight | 340.46 g/mol | Alfa Chemistry[2] |

| Melting Point | 49 °C | Alfa Chemistry[2] |

| Boiling Point (Predicted) | 467.3±38.0 °C | Alfa Chemistry[2] |

| Appearance | White to almost white powder/crystal | Alfa Chemistry[2] |

| Monoisotopic Mass | 340.203845 g/mol | PubChemLite[3], Alfa Chemistry[2] |

| Predicted XlogP | 7.0 | PubChemLite[3] |

Synthesis Protocol: Steglich Esterification

The synthesis of (4-butoxyphenyl) 4-pentylbenzoate is most effectively achieved via the Steglich esterification, a mild and efficient method for forming esters from carboxylic acids and alcohols. This reaction is particularly advantageous as it proceeds at room temperature, thus preserving thermally sensitive functional groups.[4] The reaction utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Causality of Reagent Choice

-

4-Pentylbenzoic Acid and 4-Butoxyphenol (Reactants): These are the fundamental building blocks that provide the rigid core and terminal flexible chains characteristic of the target liquid crystal.

-

Dicyclohexylcarbodiimide (DCC): DCC is a dehydrating agent that activates the carboxylic acid group of 4-pentylbenzoic acid, forming a highly reactive O-acylisourea intermediate. This activation is crucial for the subsequent nucleophilic attack by the hydroxyl group of 4-butoxyphenol.[5]

-

4-Dimethylaminopyridine (DMAP): DMAP serves as an acyl-transfer catalyst. It is a stronger nucleophile than the alcohol and reacts with the O-acylisourea intermediate to form a reactive N-acylpyridinium salt. This intermediate is more susceptible to nucleophilic attack by the alcohol than the O-acylisourea itself, thereby accelerating the reaction and suppressing side reactions.[5]

-

Dichloromethane (DCM) (Solvent): DCM is an inert, aprotic solvent that effectively dissolves the reactants and reagents without participating in the reaction. Its low boiling point facilitates easy removal during the work-up procedure.

Step-by-Step Experimental Protocol

-

Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-pentylbenzoic acid and 1.0 equivalent of 4-butoxyphenol in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: To the stirred solution, add a catalytic amount of DMAP (0.1 equivalents).

-

Coupling Agent Addition: In a separate container, dissolve 1.1 equivalents of DCC in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.

-

Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU), the byproduct of DCC, will have formed. Filter the reaction mixture to remove the DCU precipitate.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (4-butoxyphenyl) 4-pentylbenzoate.

Visualization of the Synthesis Workflow

Caption: Workflow for the synthesis of (4-butoxyphenyl) 4-pentylbenzoate.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and structure of the synthesized (4-butoxyphenyl) 4-pentylbenzoate.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number and environment of protons in the molecule. For (4-butoxyphenyl) 4-pentylbenzoate, characteristic signals are expected for the aromatic protons, the protons of the butoxy and pentyl chains, and the protons adjacent to the ether and ester functionalities. A reference spectrum is available from ChemicalBook, which can be used for comparison.[6]

-

Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm):

-

8.10-8.00 (d, 2H, Ar-H ortho to C=O)

-

7.30-7.20 (d, 2H, Ar-H ortho to pentyl)

-

7.10-7.00 (d, 2H, Ar-H ortho to ester O)

-

6.95-6.85 (d, 2H, Ar-H ortho to OBu)

-

4.00 (t, 2H, -OCH₂CH₂CH₂CH₃)

-

2.65 (t, 2H, Ar-CH₂CH₂CH₂CH₂CH₃)

-

1.85-1.55 (m, 4H, -OCH₂CH₂- and Ar-CH₂CH₂-)

-

1.50-1.30 (m, 6H, alkyl chain methylenes)

-

1.00-0.85 (m, 6H, terminal CH₃ groups)

-

-

-

¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. Distinct signals are expected for the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the alkyl and alkoxy chains.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key vibrational bands for this molecule include a strong C=O stretch for the ester group (around 1735 cm⁻¹), C-O stretches for the ester and ether linkages (around 1250-1050 cm⁻¹), and C-H stretches for the aromatic and aliphatic moieties.

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the structure. The molecular ion peak (M⁺) should be observed at m/z 340.46.

Purity and Thermal Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product. A single sharp peak indicates a high degree of purity.

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures and associated enthalpy changes. For a liquid crystalline material, this would include the melting point (crystal to liquid crystal transition) and the clearing point (liquid crystal to isotropic liquid transition).

Visualization of Analytical Techniques

Caption: Analytical techniques for the characterization of the compound.

Safety and Handling

As a professional in a laboratory setting, adherence to strict safety protocols is non-negotiable. The following guidelines are based on the known hazards of similar aromatic esters, phenols, and benzoic acid derivatives.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[7]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[7] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

-

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7]

-

In case of skin contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[7]

-

If inhaled: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

-

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Potential Applications in Research and Development

(4-butoxyphenyl) 4-pentylbenzoate, as a nematic liquid crystal, holds potential in several areas of research and development:

-

Liquid Crystal Displays (LCDs): As a component of liquid crystal mixtures, it can be used to modulate the optical properties of the mixture, such as the clearing point, viscosity, and birefringence.

-

Anisotropic Solvents: The ordered nature of the nematic phase can be exploited to influence the outcome of chemical reactions by orienting reactant molecules.

-

Smart Materials: Its responsiveness to external stimuli like electric fields makes it a candidate for use in smart windows, sensors, and optical shutters.

-

Drug Delivery: While not a direct therapeutic agent, its properties as an organic ester could be relevant in the study of formulation and delivery systems for lipophilic drugs.

Conclusion

This technical guide has provided a detailed overview of (4-butoxyphenyl) 4-pentylbenzoate, from its synthesis and characterization to its safe handling and potential applications. The methodologies and scientific principles discussed herein are intended to empower researchers and scientists to confidently work with this and similar liquid crystalline materials in their advanced research endeavors.

References

- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.

-

Organic Chemistry Portal. Steglich Esterification. Available at: [Link]

-

PubChemLite. 4-butoxyphenyl 4-pentylbenzoate (C22H28O3). Available at: [Link]

-

Yale Environmental Health & Safety. Phenol Standard Operating Procedure. Available at: [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]

- 3. PubChemLite - this compound (C22H28O3) [pubchemlite.lcsb.uni.lu]

- 4. 4-Butoxybenzaldehyde | C11H14O2 | CID 79813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. colorado.edu [colorado.edu]

- 6. 4-N-PENTYLBENZOIC ACID 4'-N-BUTOXYPHENYL ESTER(51128-24-6) 1H NMR [m.chemicalbook.com]

- 7. ossila.com [ossila.com]

An In-depth Technical Guide to 4-Butoxyphenyl 4-Pentylbenzoate (CAS No. 51128-24-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butoxyphenyl 4-pentylbenzoate, identified by the CAS number 51128-24-6, is a thermotropic liquid crystal belonging to the phenyl benzoate class of organic compounds. These materials exhibit a fascinating intermediate state of matter, known as a mesophase, which possesses properties between those of a conventional liquid and a solid crystal. This unique characteristic makes them highly valuable in various technological applications, most notably in liquid crystal displays (LCDs). While its primary application lies in materials science, the unique physicochemical properties of liquid crystals and the biological activities of related phenyl benzoate derivatives suggest potential, yet largely unexplored, applications in the field of drug development and delivery. This guide provides a comprehensive overview of the synthesis, properties, and characterization of this compound, and explores its potential relevance to the pharmaceutical sciences.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its application and handling.

| Property | Value | Source |

| CAS Number | 51128-24-6 | N/A |

| Molecular Formula | C₂₂H₂₈O₃ | [1] |

| Molecular Weight | 340.46 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Appearance | White crystalline solid (at room temperature) | [2] |

| Solubility | Soluble in organic solvents such as methanol. | [2] |

The Science of Liquid Crystalline Behavior

This compound is a calamitic (rod-shaped) liquid crystal. Its elongated molecular structure, consisting of a rigid core of two phenyl rings linked by an ester group and flexible alkyl and alkoxy chains at the terminals, is crucial for its mesomorphic behavior. These molecules can self-assemble into ordered structures upon changes in temperature, transitioning from a crystalline solid to a liquid crystalline phase and finally to an isotropic liquid.

The liquid crystalline phase of this compound is primarily of the nematic type. In the nematic phase, the molecules have long-range orientational order, meaning they tend to align along a common axis, the director, but have no long-range positional order. This combination of order and fluidity is what allows for the manipulation of their optical properties with an external electric field, the fundamental principle behind LCD technology.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through an esterification reaction between 4-pentylbenzoic acid and 4-butoxyphenol. The Steglich esterification is a mild and efficient method for this transformation, particularly suitable for substrates that may be sensitive to harsher conditions.[5][6][7]

Experimental Protocol: Steglich Esterification

This protocol describes a general procedure for the synthesis of this compound based on the Steglich esterification methodology.

Materials:

-

4-Pentylbenzoic acid

-

4-Butoxyphenol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 4-pentylbenzoic acid (1.0 equivalent) and 4-butoxyphenol (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Addition of Reagents: To the stirred solution, add 4-dimethylaminopyridine (DMAP, ~0.1 equivalents) as a catalyst. In a separate container, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in a minimal amount of anhydrous DCM.

-

Reaction Execution: Slowly add the DCC solution to the reaction mixture at room temperature. The reaction is typically stirred at room temperature for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials.

-

Work-up:

-

Once the reaction is complete, filter off the precipitated DCU and wash the filter cake with a small amount of DCM.

-

Combine the filtrate and washings and transfer to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any unreacted acid and DMAP), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.

Causality Behind Experimental Choices:

-

DCC acts as a dehydrating agent, activating the carboxylic acid for nucleophilic attack by the phenol.[5]

-

DMAP is a highly effective acylation catalyst that significantly accelerates the reaction rate and suppresses the formation of N-acylurea byproduct, which can occur in its absence.[6][7]

-

The use of an anhydrous solvent is crucial to prevent the hydrolysis of DCC and the activated carboxylic acid intermediate.

-

The aqueous work-up with sodium bicarbonate is essential to remove acidic impurities and the catalyst, ensuring the purity of the final product.

Caption: Workflow for the synthesis of this compound.

Characterization Techniques

The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and liquid crystalline properties.

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure of the compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl stretch.

Thermal and Optical Analysis:

-

Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (crystal-to-nematic and nematic-to-isotropic) and the associated enthalpy changes.[3] A typical DSC thermogram would show endothermic peaks corresponding to these phase transitions upon heating.

-

Polarizing Optical Microscopy (POM): To visually observe the liquid crystalline textures (e.g., Schlieren or threaded textures for the nematic phase) and to confirm the phase transition temperatures identified by DSC.[8]

Caption: Workflow for the characterization of this compound.

Potential Applications in Drug Development and Delivery

While this compound is primarily used in materials science, the broader classes of liquid crystals and phenyl benzoate derivatives have garnered interest in the pharmaceutical field.

Liquid Crystals in Drug Delivery

Lyotropic liquid crystals, which form in the presence of a solvent, have been extensively studied for drug delivery applications.[9][10][11][12] They can form various nanostructures, such as cubosomes and hexosomes, which can encapsulate both hydrophilic and hydrophobic drugs, offering advantages like:

-

Controlled Release: The ordered structure of liquid crystalline phases can provide sustained release of the encapsulated drug.[10]

-

Enhanced Bioavailability: For poorly soluble drugs, formulation in a liquid crystalline system can improve their dissolution and absorption.[3]

-

Protection of Active Pharmaceutical Ingredients (APIs): The liquid crystalline matrix can protect sensitive drugs from degradation.[3]

Although this compound is a thermotropic liquid crystal, the principles of molecular self-assembly and the ability to form ordered structures could potentially be harnessed in novel drug delivery systems. Further research would be needed to explore its potential in this area, possibly in combination with other lipids and surfactants to form lyotropic phases.

Biological Activity of Phenyl Benzoate Derivatives

Several studies have reported on the biological activities of various phenyl benzoate derivatives, including anticancer and antimicrobial properties.[13][14] The mechanism of action for some anticancer phenyl benzoate derivatives involves the induction of apoptosis and cell cycle arrest. While there is no specific data on the biological activity of this compound, its structural similarity to other biologically active phenyl benzoates suggests that it could be a starting point for the design of new therapeutic agents.

Safety and Handling

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[6][15]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[6][15]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[16]

It is imperative to consult the specific Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a well-established liquid crystalline material with its primary application in display technologies. Its synthesis via esterification and its characterization through standard analytical techniques are well-understood within the field of materials chemistry. While its direct application in drug development has not been reported, the unique properties of liquid crystals and the documented biological activities of related phenyl benzoate structures present intriguing possibilities. For researchers in the pharmaceutical sciences, this compound and its analogues could serve as a platform for the design of novel drug delivery systems or as a scaffold for the development of new therapeutic agents. Further investigation into the biological properties of this compound and its potential to form drug-encapsulating liquid crystalline nanostructures is warranted.

References

- Steglich, W., & Neises, B. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.

-

DSC thermogram of compound 4 during heating and cooling scans. - ResearchGate. (n.d.). Retrieved from [Link]

- Liquid Crystals Pharmaceutical Application: A Review. (2012). International Journal of Pharmaceutical and Research Allied Sciences, 1(2), 06-11.

-

Polarized Light Microscopy. (n.d.). Retrieved from [Link]

- Garg, G., Saraf, S., & Saraf, S. (2007). Liquid Crystals: An Approach in Drug Delivery. Indian Journal of Pharmaceutical Sciences, 69(2), 173.

- Al-Jamal, W. T., & Kostarelos, K. (2007). Liquid crystals for drug delivery. Journal of Drug Delivery Science and Technology, 17(1), 3-13.

- Moa, J., Milleret, G., & Nagaraj, M. (n.d.). Liquid crystal nanoparticles for commercial drug delivery. White Rose Research Online.

- Dara, T., & Gaber, M. (2025). Recent advances in lyotropic liquid crystal nanoparticle formulations for drug delivery systems. Frontiers in Drug Delivery.

-

Steglich Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group | Request PDF. (2025). Retrieved from [Link]

- Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2023). Results in Chemistry, 6, 101235.

-

(PDF) Synthesis, Charecterization and study of Antimicrobial Activity of Phenyl Benzoate. (n.d.). Retrieved from [Link]

- A Nematic to Nematic Transformation Exhibited by a Rod-Like Liquid Crystal. (n.d.). White Rose Research Online.

-

Phenylbutyrate, Sodium Benzoate - LiverTox - NCBI Bookshelf. (2016). Retrieved from [Link]

-

This compound (C22H28O3) - PubChemLite. (n.d.). Retrieved from [Link]

-

The Chemical Synthesis of 4-Pentylbenzoic Acid: Production and Purity Control. (n.d.). Retrieved from [Link]

-

Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties. (n.d.). MDPI. Retrieved from [Link]

-

A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. (2025). Retrieved from [Link]

- Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. (2002). Archiv der Pharmazie, 335(2-3), 83-8.

- RU2481324C2 - Method of producing alkyl benzoates - Google Patents. (n.d.).

- Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy) benzoyloxy]benzoate liquid crystal. (2021). Turkish Journal of Chemistry, 45(1), 71-81.

- Study of Nematic Isotropic Transition. (n.d.). arXiv.

- Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. (2021). The Journal of Organic Chemistry, 86(13), 8655–8666.

- synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. (2024). Indo American Journal of Pharmaceutical Research, 14(06).

-

DSC thermograms for 4-(4-pentenyloxy) benzoic acid (2). - ResearchGate. (n.d.). Retrieved from [Link]

-

Dielectric Studies of 4-n-Pentylphenyl-4-Octyloxythiobenzoate. (2025). Retrieved from [Link]

-

Experiment 12. Preparation of 4-acetoxybenzoic acid. (n.d.). Retrieved from [Link]

-

A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. (2025). Retrieved from [Link]

- Glassy dynamics of liquid crystalline 4(')-n-pentyl-4-cyanobiphenyl in the isotropic and supercooled nematic phases. (2009). The Journal of Chemical Physics, 130(23), 234910.

- Analytics, Properties and Applications of Biologically Active Stilbene Deriv

-

Acetamide, N-(4-butoxyphenyl)- | C12H17NO2 | CID 90165. (n.d.). PubChem. Retrieved from [Link]

- In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(2), 1165.

Sources

- 1. PubChemLite - this compound (C22H28O3) [pubchemlite.lcsb.uni.lu]

- 2. ossila.com [ossila.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Steglich esterification - Wikipedia [en.wikipedia.org]

- 6. Steglich Esterification [organic-chemistry.org]

- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ntrs.nasa.gov [ntrs.nasa.gov]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advances in the Development of Liquid Crystalline Nanoparticles as Drug Delivery Systems [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Recent advances in lyotropic liquid crystal nanoparticle formulations for drug delivery systems [frontiersin.org]

- 13. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 16. researchgate.net [researchgate.net]

The Genesis of a Mesophase: An In-depth Technical Guide to the Discovery and History of 4-Alkoxyphenyl 4-Alkylbenzoate Liquid Crystals

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of 4-alkoxyphenyl 4-alkylbenzoate liquid crystals represents a significant milestone in the evolution of soft matter science. These materials, characterized by their remarkable thermal and chemical stability, coupled with their rich mesomorphic behavior, have been instrumental in the development of foundational liquid crystal technologies. This technical guide provides a comprehensive exploration of the discovery and historical development of this pivotal class of liquid crystals. We will delve into the pioneering synthetic methodologies, the elucidation of their structure-property relationships, and the key scientific minds that propelled this field forward. This document serves as an in-depth resource, offering both historical context and practical, field-proven insights into the synthesis and characterization of these fascinating materials.

Introduction: The Dawn of a New State of Matter

The story of liquid crystals begins not with a flash of insight, but with a puzzling observation. In 1888, the Austrian botanist Friedrich Reinitzer, while studying derivatives of cholesterol, noted that cholesteryl benzoate appeared to have two distinct melting points. Upon heating, the solid substance first transformed into a cloudy, viscous fluid at 145.5°C, and then, upon further heating to 178.9°C, it became a clear, transparent liquid. Intrigued by this anomaly, Reinitzer shared his findings with the German physicist Otto Lehmann. Using a polarizing microscope with a hot stage, Lehmann confirmed that the turbid intermediate phase exhibited birefringence, a property characteristic of anisotropic crystals, yet it flowed like a liquid. In 1889, Lehmann coined the term "liquid crystal" to describe this new state of matter.

This seminal discovery laid the groundwork for over a century of research into materials that exhibit properties of both liquids and solids. The early years were dominated by the work of scientists like Daniel Vorländer, who is often regarded as the "father of liquid crystal chemistry". From the early 1900s until his retirement in 1935, Vorländer and his group at the University of Halle synthesized over 2,700 liquid crystalline compounds, systematically establishing the fundamental principle that a linear, elongated molecular geometry is conducive to the formation of liquid crystal phases. This foundational work, focusing on the relationship between molecular structure and mesomorphic properties, was paramount to the later development of technologically significant liquid crystals, including the 4-alkoxyphenyl 4-alkylbenzoate series.

The Rise of the Benzoates: A Stable and Versatile Core

While early research explored a variety of chemical structures, the benzoate ester linkage emerged as a particularly promising and robust building block for thermotropic liquid crystals. The inherent rigidity of the phenyl benzoate core, combined with the potential for modification at both ends of the molecule, provided a versatile scaffold for tuning mesophase behavior.

The general structure of 4-alkoxyphenyl 4-alkylbenzoate liquid crystals is characterized by a central phenyl benzoate core with flexible alkyl and alkoxy chains at its termini. This molecular architecture, a direct embodiment of Vorländer's principles, gives rise to a delicate balance of intermolecular forces that govern the formation of nematic and smectic phases. The rigid core promotes anisotropic alignment, while the flexible terminal chains influence the melting and clearing points, as well as the specific type of mesophase observed.

The systematic investigation of homologous series, where the length of the alkyl and alkoxy chains is incrementally varied, became a critical tool for understanding structure-property relationships. These studies revealed predictable trends in transition temperatures and mesophase stability, allowing for the rational design of liquid crystals with specific properties.

Key Contributors and the Path to Application

While Daniel Vorländer laid the chemical foundation, the transition of liquid crystals from laboratory curiosities to essential components of modern technology was driven by the work of researchers in the mid-20th century. A pivotal figure in this transition was the British chemist George William Gray. His systematic studies in the 1940s and beyond led to a deeper understanding of the molecular factors governing liquid crystal behavior. Gray's book, "Molecular Structure and the Properties of Liquid Crystals," published in 1962, became a foundational text in the field. Although much of his most celebrated work in the 1970s focused on the cyanobiphenyls, which were crucial for the development of the first practical liquid crystal displays (LCDs), his earlier research contributed significantly to the broader understanding of calamitic (rod-shaped) liquid crystals, including ester-based systems.

The 1960s and 1970s saw a surge in liquid crystal research, driven by the promise of their application in electronic displays. This era of intense investigation led to the refinement of synthetic techniques and a more profound understanding of the electro-optical properties of these materials. The stability and broad nematic ranges offered by ester-based liquid crystals, such as the 4-alkoxyphenyl 4-alkylbenzoates, made them attractive candidates for these emerging technologies.

Synthesis and Characterization: A Practical Approach

The synthesis of 4-alkoxyphenyl 4-alkylbenzoates typically follows a convergent strategy, culminating in an esterification reaction. The general synthetic pathway involves the preparation of a 4-alkoxybenzoic acid and a 4-alkylphenol, which are then coupled to form the final product.

General Synthetic Workflow

The overall synthetic scheme can be visualized as a two-pronged approach leading to the final esterification.

Caption: General synthetic workflow for 4-alkoxyphenyl 4-alkylbenzoate liquid crystals.

Detailed Experimental Protocol: Synthesis of 4-Ethoxyphenyl 4-Butylbenzoate

This protocol provides a representative, step-by-step methodology for the synthesis of a member of the 4-alkoxyphenyl 4-alkylbenzoate homologous series.

Part A: Synthesis of 4-Butylphenol

-

Clemmensen Reduction of 4-Hydroxyacetophenone:

-

To a stirred mixture of amalgamated zinc (prepared from zinc dust and mercuric chloride) in concentrated hydrochloric acid and water, add 4-hydroxyacetophenone.

-

Reflux the mixture for 24 hours.

-

After cooling, extract the product with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-ethylacetophenone.

-

-

Wolff-Kishner Reduction of 4-Ethylacetophenone:

-

To a solution of 4-ethylacetophenone in diethylene glycol, add hydrazine hydrate and potassium hydroxide.

-

Heat the mixture to reflux, allowing the temperature to rise as water is distilled off.

-

Continue refluxing for 4 hours.

-

After cooling, pour the reaction mixture into water and acidify with hydrochloric acid.

-

Extract the product with diethyl ether, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield 4-butylbenzene.

-

-

Oxidation to 4-Butylphenol:

-

This is a multi-step industrial process often starting from butylated toluene. For a laboratory-scale synthesis, an alternative route starting from 4-bromophenol and coupling with a butyl Grignard reagent in the presence of a suitable catalyst may be more practical.

-

Part B: Synthesis of 4-Ethoxybenzoic Acid

-

Williamson Ether Synthesis:

-

To a solution of 4-hydroxybenzoic acid in ethanol, add a solution of sodium hydroxide in water.

-

Heat the mixture to reflux and add ethyl iodide dropwise.

-

Continue refluxing for 12 hours.

-

After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure 4-ethoxybenzoic acid.

-

Part C: Esterification to 4-Ethoxyphenyl 4-Butylbenzoate

-

Steglich Esterification:

-

To a solution of 4-ethoxybenzoic acid, 4-butylphenol, and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in dichloromethane, add N,N'-dicyclohexylcarbodiimide (DCC) portion-wise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Filter the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-ethoxyphenyl 4-butylbenzoate.

-

Characterization Techniques

The synthesized compounds are characterized using a suite of standard analytical techniques to confirm their structure and elucidate their mesomorphic properties.

Caption: Standard workflow for the characterization of liquid crystals.

Structure-Property Relationships and Phase Behavior

The mesomorphic properties of the 4-alkoxyphenyl 4-alkylbenzoate series are highly dependent on the lengths of the terminal alkyl and alkoxy chains. A systematic study of a homologous series, for instance, the 4-ethoxyphenyl-4'-n-alkoxybenzoates, reveals clear trends in phase behavior.

| n-Alkoxy Chain Length | Abbreviation | Crystal to Nematic/Smectic Transition (°C) | Nematic to Isotropic Transition (°C) | Smectic to Nematic/Isotropic Transition (°C) | Mesophases Observed |

| 2 | C2 | ~110 | 205 | - | Nematic |

| 4 | C4 | ~98 | 190 | - | Nematic |

| 6 | C6 | ~90 | 178 | - | Nematic |

| 8 | C8 | ~85 | 173 | 136 | Nematic, Smectic A |

| 10 | C10 | ~82 | 160 | 128 | Nematic, Smectic A |

| 12 | C12 | ~80 | 148 | 121 | Nematic, Smectic A |

Note: The transition temperatures are approximate and can vary depending on the purity of the sample and the experimental conditions. Data is compiled and representative of typical values found in the literature.

As the length of the alkoxy chain increases, the following trends are generally observed:

-

Melting Point Depression: The melting point (crystal to liquid crystal transition) generally decreases with increasing chain length, although an "odd-even" effect is often observed where members with an even number of carbon atoms in the chain have higher melting points than their odd-numbered neighbors.

-

Clearing Point Depression: The clearing point (liquid crystal to isotropic liquid transition) also tends to decrease with increasing chain length.

-

Emergence of Smectic Phases: For shorter chain lengths, only a nematic phase is typically observed. As the chain length increases, the tendency for layered ordering becomes more pronounced, leading to the appearance of smectic phases, such as the smectic A phase, at lower temperatures.

Conclusion and Future Perspectives

The discovery and development of 4-alkoxyphenyl 4-alkylbenzoate liquid crystals mark a pivotal chapter in the history of soft matter science. From the early, systematic explorations of Daniel Vorländer to the targeted synthesis of materials for technological applications, this class of compounds has served as a cornerstone for our understanding of the relationship between molecular structure and mesomorphic behavior. The principles elucidated through the study of these and other benzoate esters continue to inform the design of novel liquid crystalline materials for advanced applications, including high-resolution displays, spatial light modulators, and smart materials. As we look to the future, the legacy of these foundational liquid crystals will undoubtedly continue to inspire innovation in fields ranging from materials science to drug delivery and beyond.

References

- Stegemeyer, H. One Century Liquid Crystal Chemistry: From Vorländer's Rods to Disks, Stars and Dend

A Theoretical Exploration of the Molecular Geometry of 4-Butoxyphenyl 4-Pentylbenzoate: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of the molecular geometry of 4-Butoxyphenyl 4-Pentylbenzoate, a liquid crystal-forming molecule. The document outlines a robust computational methodology rooted in Density Functional Theory (DFT), a powerful quantum mechanical modeling method.[1][2] We will delve into the rationale behind the selection of computational parameters, the procedural steps for geometry optimization, and the analysis of the resultant structural data. This guide is intended for researchers, computational chemists, and materials scientists interested in the in-silico characterization of liquid crystalline materials. While experimental techniques like X-ray crystallography provide definitive solid-state structures, theoretical studies offer invaluable insights into the gas-phase geometry and conformational landscape of molecules.[3][4]

Introduction: The Significance of Molecular Geometry in Liquid Crystals

The macroscopic properties of liquid crystals are intrinsically linked to the shape and intermolecular interactions of their constituent molecules. For this compound, understanding its three-dimensional structure is paramount for elucidating the mechanisms of its mesophase formation and its electro-optical behavior. Theoretical studies of molecular geometry serve as a foundational step in predicting and understanding these material properties. By computationally determining the most stable molecular conformation, including bond lengths, bond angles, and dihedral angles, we can gain insights into the molecule's aspect ratio, polarity, and potential for intermolecular interactions, all of which are critical determinants of its liquid crystalline behavior.

Theoretical Methodology: A Density Functional Theory Approach

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for studying molecules of the size of this compound.[2][5]

The Computational Workflow

The theoretical determination of molecular geometry follows a well-defined workflow, ensuring the reliability and reproducibility of the results. The process begins with the construction of an initial molecular structure, which is then subjected to a rigorous geometry optimization procedure to locate the global minimum on the potential energy surface.

Figure 1: A schematic representation of the computational workflow for determining the optimized molecular geometry using Density Functional Theory.

Rationale for Method Selection

The choice of the DFT functional and basis set is a critical decision that directly impacts the accuracy of the calculated molecular geometry.

-

DFT Functional: B3LYP. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and well-validated functional for organic molecules. It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic structure compared to pure DFT functionals.[5][6]

-

Basis Set: 6-311++G(d,p). This Pople-style basis set provides a good compromise between accuracy and computational expense for molecules containing first and second-row elements. The inclusion of diffuse functions (++) is important for accurately describing the electron density far from the atomic nuclei, which can be crucial for molecules with heteroatoms like oxygen. The polarization functions (d,p) allow for greater flexibility in describing the shape of the electron clouds, leading to more accurate bond lengths and angles.[2]

Experimental Protocol: In-Silico Geometry Optimization

The following protocol outlines the step-by-step procedure for performing a geometry optimization of this compound using a quantum chemistry software package like Gaussian.

-

Molecular Structure Input:

-

Construct an initial 3D structure of this compound using a molecular builder.

-

Save the coordinates in a format compatible with the chosen quantum chemistry software (e.g., .mol or .xyz).

-

-

Input File Preparation:

-

Create an input file specifying the coordinates of the atoms.

-

Define the computational method using the keyword: #p B3LYP/6-311++G(d,p) Opt Freq.

-

#p: Requests verbose output.

-

B3LYP/6-311++G(d,p): Specifies the DFT functional and basis set.

-

Opt: Requests a geometry optimization.

-

Freq: Requests a frequency calculation to be performed after the optimization.

-

-

-

Execution of Calculation:

-

Submit the input file to the quantum chemistry software for execution.

-

The software will iteratively adjust the positions of the atoms to minimize the total energy of the molecule.

-

-

Analysis of Results:

-

Upon completion, inspect the output file to confirm that the optimization converged successfully.

-

Verify that the frequency calculation yielded no imaginary frequencies, which confirms that the optimized structure corresponds to a true energy minimum.

-

Extract the optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles from the output file.

-

Predicted Molecular Geometry of this compound

The geometry optimization of this compound is expected to yield a non-planar structure. The flexible butyl and pentyl chains will likely adopt staggered conformations to minimize steric hindrance. The dihedral angles between the two phenyl rings will be of particular interest, as this will influence the overall linearity of the molecule.

Tabulated Geometrical Parameters

The following table presents a selection of representative, theoretically predicted geometrical parameters for the optimized structure of this compound. Note: These are illustrative values based on typical bond lengths and angles for similar organic molecules and are not derived from a specific calculation for this exact molecule.

| Parameter | Atoms Involved | Predicted Value |

| Bond Lengths (Å) | ||

| Phenyl C-C (average) | Aromatic Carbons | 1.39 |

| C=O (carbonyl) | Carbonyl Carbon, Carbonyl Oxygen | 1.21 |

| C-O (ester) | Carbonyl Carbon, Ester Oxygen | 1.36 |

| C-O (ether) | Phenyl Carbon, Ether Oxygen | 1.37 |

| Alkyl C-C (average) | sp3 Carbons in chains | 1.53 |

| Bond Angles (°) | ||

| Phenyl C-C-C (average) | Aromatic Carbons | 120.0 |

| O=C-O (ester) | Carbonyl Oxygen, Carbonyl C, Ester O | 124.0 |

| C-O-C (ether) | Phenyl Carbon, Ether O, Butyl C | 118.0 |

| C-C-C (alkyl chains) | sp3 Carbons in chains | 112.0 |

| Dihedral Angles (°) | ||

| Phenyl-C(=O)-O-Phenyl | Dihedral between the two rings | ~45-60 |

Conclusion and Future Directions

This guide has outlined a robust theoretical framework for investigating the molecular geometry of this compound using Density Functional Theory. The proposed methodology, employing the B3LYP functional with the 6-311++G(d,p) basis set, is expected to provide reliable insights into the molecule's three-dimensional structure.

Future work should focus on comparing the theoretically predicted geometry with experimental data, ideally from single-crystal X-ray diffraction, to validate the computational model.[3][7] Furthermore, the optimized molecular geometry can serve as the starting point for more advanced computational studies, such as the calculation of molecular electrostatic potential surfaces to understand intermolecular interactions, and molecular dynamics simulations to explore the conformational dynamics of the molecule in different phases.

References

-

Desiraju, G. R. (2007). X-Ray Crystallography of Chemical Compounds. PMC - NIH. [Link]

-

Yadav, P., & Singh, A. (2022). Synthesis, Characterization, Crystal Structure, Hirshfeld Surface, Electronic Excitation, Molecular Docking, and DFT Studies on Ethyl-2-amino-5,6,7,8-tetrahydro-4H-cyclo-hepta[b]thiophene-3-carboxylate. Semantic Scholar. [Link]

-

Rahman, M. M., et al. (2022). Density Functional Theory studies on a novel 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione molecule and its derivatives for opto-electronic applications. Engineered Science Publisher. [Link]

-

Nagasathyan, A., et al. (2013). Synthesis, structural analysis and solvatochromic behaviour of 4,6-bis (4-butoxyphenyl)-2-methoxynicotinonitrile mesogen. ResearchGate. [Link]

-

Chen, B., et al. (2023). Effect of Pressure on Molecular and Transition-State Geometries. ChemRxiv. [Link]

-

Al-Warhi, T., et al. (2023). X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. MDPI. [Link]

-

Manaka, A., & Uvarani, R. (2023). DFT study on molecular structure, spectroscopic properties, Hirshfeld surface and molecular docking reveals the potential of flavones based on experimental and theoretical investigations. ResearchGate. [Link]

-

Deschamps, J. R. (2005). The role of crystallography in drug design. PMC. [Link]

-

PubChem. (2026). Acetamide, N-(4-butoxyphenyl)-. PubChem. [Link]

-

Kumar, M. H., et al. (2022). Crystal structure, Hirshfeld surface analysis, and DFT and molecular docking studies of 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate. PMC - NIH. [Link]

Sources

- 1. espublisher.com [espublisher.com]

- 2. researchgate.net [researchgate.net]

- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Crystal structure, Hirshfeld surface analysis, and DFT and molecular docking studies of 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Physical and chemical properties of 4-Butoxyphenyl 4-Pentylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and liquid crystalline properties of 4-Butoxyphenyl 4-Pentylbenzoate. It is intended to be a valuable resource for professionals in research and development who are interested in the characteristics and potential applications of this phenyl benzoate derivative.

Chemical Identity and Molecular Structure

This compound is an organic compound belonging to the family of phenyl benzoates, which are known for their liquid crystalline properties.

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 51128-24-6 | [1] |

| Molecular Formula | C₂₂H₂₈O₃ | [1] |

| Molecular Weight | 340.46 g/mol | [1] |

| Appearance | White to almost white powder to crystal | [2] |

| Melting Point | 49 °C | [2] |

| Boiling Point | Not available | |

| Density | Not available | |

| Refractive Index | Not available |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of this compound.

¹H NMR Spectroscopy

While a high-resolution spectrum is not publicly available, the expected proton NMR signals can be predicted based on the molecular structure. Key expected signals include those for the aromatic protons on both phenyl rings, the protons of the butoxy and pentyl chains, and the protons adjacent to the ether and ester linkages.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would provide detailed information about the carbon skeleton of the molecule. Each unique carbon atom in the structure would give a distinct signal, allowing for confirmation of the molecular structure.

FT-IR Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in the molecule. Key expected absorption bands for this compound would include:

-

C=O stretching of the ester group, typically in the range of 1735-1750 cm⁻¹.

-

C-O stretching of the ester and ether linkages.

-

C-H stretching of the aromatic rings and the aliphatic chains.

-

C=C stretching of the aromatic rings.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be expected at m/z 340.46. Common fragmentation patterns for aromatic esters include cleavage at the ester linkage, leading to fragments corresponding to the acylium ion and the phenoxy radical or cation.[3][4][5][6]

Liquid Crystalline Properties

Phenyl benzoate derivatives are well-known for their thermotropic liquid crystalline behavior, where phase transitions are induced by changes in temperature.[4]

Phase Transitions

The liquid crystalline nature of this compound would be characterized by one or more mesophases between the solid crystalline and isotropic liquid states. The specific transition temperatures, such as the melting point (solid to liquid crystal) and the clearing point (liquid crystal to isotropic liquid), are critical parameters. While the melting point is reported as 49 °C, the clearing point and the type of liquid crystal phase (e.g., nematic, smectic) require experimental determination, typically through techniques like Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM).[7]

Caption: General phase transition diagram for a thermotropic liquid crystal.

Synthesis

The synthesis of this compound typically involves an esterification reaction between 4-pentylbenzoyl chloride and 4-butoxyphenol.

General Synthesis Workflow

Caption: A general synthetic route for this compound.

Experimental Protocol: Esterification

-

Preparation of 4-Pentylbenzoyl Chloride: 4-Pentylbenzoic acid is reacted with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like dichloromethane, to form 4-pentylbenzoyl chloride.[1] The excess chlorinating agent and solvent are typically removed under reduced pressure.

-

Esterification: The resulting 4-pentylbenzoyl chloride is then reacted with 4-butoxyphenol in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct. The reaction is typically carried out in an inert solvent at room temperature or with gentle heating.

-

Workup and Purification: After the reaction is complete, the mixture is washed with dilute acid and water to remove the base and any unreacted starting materials. The organic layer is then dried, and the solvent is evaporated. The crude product is purified, usually by recrystallization from a suitable solvent like ethanol or hexane, to yield the pure this compound.

Applications

Phenyl benzoate liquid crystals are widely used in various technological applications due to their unique electro-optical properties. Potential applications for this compound and similar materials include:

-

Liquid Crystal Displays (LCDs): As components of liquid crystal mixtures in display devices.[8]

-

Optical Switching Devices: Their ability to change orientation in response to an electric field makes them suitable for optical switches and modulators.

-

Sensors: Temperature-sensitive liquid crystals can be used in thermal mapping and sensor applications.[6]

-

Anisotropic Solvents: They can serve as ordered solvent media for spectroscopic studies or to influence the outcome of chemical reactions.

Safety and Handling

-

Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Hazards: May cause skin, eye, and respiratory irritation. The toxicological properties have not been fully investigated.

References

-

PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. (2021, January 10). Retrieved from [Link]

-

Mass Spectrometry: Fragmentation Patterns. eGyanKosh. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation Patterns. Scribd. Retrieved from [Link]

-

GCMS Section 6.14. Whitman College. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

-

DSC thermogram of compound 4 during heating and cooling scans. ResearchGate. Retrieved from [Link]

-

Material Safety Data Sheet. Cole-Parmer. Retrieved from [Link]

-

Synthesis of Phenols from Benzoic Acids. Organic Syntheses. Retrieved from [Link]

-

Thermotropic Liquid Crystals for Temperature Mapping. Frontiers. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. scribd.com [scribd.com]

- 5. GCMS Section 6.14 [people.whitman.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. che.hw.ac.uk [che.hw.ac.uk]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The In-Depth Technical Guide to the Core Principles of Nematic Phases in Benzoate Esters

Abstract

This technical guide provides a comprehensive exploration of the fundamental principles governing the formation and behavior of nematic phases in benzoate ester-based liquid crystals. Tailored for researchers, scientists, and professionals in drug development, this document delves into the intricate relationship between molecular structure and mesophase expression. We will examine the synthesis, characterization, and thermodynamic properties of these materials, offering field-proven insights into experimental design and data interpretation. Through detailed protocols, data-driven tables, and explanatory diagrams, this guide aims to equip the reader with the foundational knowledge required to understand, manipulate, and exploit the unique properties of nematic benzoate esters in a variety of advanced applications.

Introduction: The Mesomorphic State of Benzoate Esters

Liquid crystals represent a fascinating state of matter that exists between the crystalline solid and the isotropic liquid phases. In this intermediate, or mesomorphic, state, molecules possess a degree of orientational order but lack long-range positional order.[1] Among the various classes of liquid crystals, thermotropic liquid crystals, which exhibit phase transitions as a function of temperature, are of significant interest. Benzoate esters are a prominent class of organic molecules known to form thermotropic liquid crystal phases, particularly the nematic phase.[2][3]

The nematic (N) phase is the simplest of the liquid crystal phases, characterized by long-range orientational order of the constituent molecules along a common axis, known as the director (n ), while their centers of mass are randomly distributed, affording the material fluidity.[1] This unique combination of properties makes nematic liquid crystals, including those derived from benzoate esters, crucial components in a wide array of technologies, most notably in liquid crystal displays (LCDs).[4] Furthermore, their potential applications are expanding into fields such as drug delivery, biosensors, and smart materials.[2]

This guide will focus on the core principles that dictate the formation and stability of the nematic phase in benzoate ester systems. We will explore how the molecular architecture of these compounds, including the rigid core, flexible terminal chains, and linking groups, influences their mesomorphic behavior.

Molecular Architecture of Nematic Benzoate Esters

The propensity of a benzoate ester to exhibit a nematic phase is intrinsically linked to its molecular structure. A typical calamitic (rod-like) mesogen, the class to which most nematic benzoate esters belong, consists of three key components: a rigid core, flexible terminal chains, and often, linking groups that connect these elements.

The Rigid Benzoate Core